molecular formula C9H11NO4 B3053030 1,5-Dimethoxy-2-methyl-4-nitrobenzene CAS No. 50342-31-9

1,5-Dimethoxy-2-methyl-4-nitrobenzene

Cat. No. B3053030
CAS RN: 50342-31-9
M. Wt: 197.19
InChI Key: LHERHZJOVSKYSF-UHFFFAOYSA-N
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Description

“1,2-Dimethoxy-4-methyl-5-nitrobenzene” is a chemical compound with the molecular formula C9H11NO4 . It’s also known by other names such as “1,2-Dimethoxy-4-methyl-5-nitrobenzene”, “1,2-Diméthoxy-4-méthyl-5-nitrobenzène”, and "1,2-Dimethoxy-4-methyl-5-nitrobenzol" .


Molecular Structure Analysis

The molecular weight of “1,2-Dimethoxy-4-methyl-5-nitrobenzene” is 197.188 Da . The structure of this compound can be viewed as a 2D Mol file or a computed 3D SD file .

Scientific Research Applications

  • Antiferromagnetic Exchange Interaction in Nitroxide Derivatives : Fujita et al. (1996) synthesized a compound related to 1,5-Dimethoxy-2-methyl-4-nitrobenzene, exploring its antiferromagnetic exchange interactions. This research contributes to understanding the magnetic properties of organic compounds which can be useful in developing organic magnetic materials (Fujita et al., 1996).

  • Synthesis and Structural Analysis : Sweeney et al. (2018) conducted a study on a similar compound, focusing on its synthesis and confirming its structure through X-ray crystallography. Such research is crucial for the development of new organic compounds with potential applications in various chemical industries (Sweeney et al., 2018).

  • Mechanism of Ortho-Methylation of Nitrobenzenes : The study by Haiss and Zeller (2011) explored the methylation of nitrobenzenes, which is a key reaction in organic synthesis. Their findings provide insights into the chemical behavior of nitrobenzene derivatives, aiding in the development of more efficient synthesis methods (Haiss & Zeller, 2011).

  • Structural Studies of Methoxybenzene Derivatives : Fun et al. (1997) investigated the structures of methoxybenzene derivatives, including compounds structurally related to 1,5-Dimethoxy-2-methyl-4-nitrobenzene. Their work contributes to a deeper understanding of the structural aspects of these compounds, which is important for their application in material science (Fun et al., 1997).

  • Degradation by Lignin-Degrading Basidiomycete : Teramoto et al. (2004) studied the degradation of 4-nitrophenol by a fungus, resulting in the formation of a compound similar to 1,5-Dimethoxy-2-methyl-4-nitrobenzene. This research is significant for understanding the environmental fate and biodegradation of nitrobenzene derivatives (Teramoto et al., 2004).

Mechanism of Action

Target of Action

Like other nitrobenzene derivatives, it may interact with various biological molecules due to its electrophilic nature .

Mode of Action

Nitrobenzene derivatives generally undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Nitrobenzene derivatives can participate in various reactions, including free radical reactions . These reactions can lead to the formation of different products, potentially affecting multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (19719 Da ) suggests that it could be absorbed and distributed in the body. The presence of nitro and methoxy groups might influence its metabolism and excretion.

Result of Action

Nitrobenzene derivatives can undergo various transformations, potentially leading to the formation of different products with diverse biological activities .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1,5-Dimethoxy-2-methyl-4-nitrobenzene. For instance, the reaction of 1,5-Dimethoxy-2-methyl-4-nitrobenzene with sodium methoxide was performed in ethanol at room temperature .

properties

IUPAC Name

1,5-dimethoxy-2-methyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-6-4-7(10(11)12)9(14-3)5-8(6)13-2/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHERHZJOVSKYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001287411
Record name 1,5-Dimethoxy-2-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50342-31-9
Record name 1,5-Dimethoxy-2-methyl-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50342-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dimethoxy-2-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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